

X-ray crystal structure analysis of 1,3-diphenylpropane derivatives

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Compound of Interest

Compound Name: 1,3-Diphenylpropanetrione

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A Comparative Guide to the X-ray Crystal Structure Analysis of 1,3-Diphenylpropane Derivatives

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. The 1,3-diphenylpropane scaffold is a common motif in many biologically active compounds. This guide provides a comparative analysis of the X-ray crystal structures of several key derivatives of 1,3-diphenylpropane, offering insights into their conformational preferences and solid-state packing.

While the parent 1,3-diphenylpropane is a liquid at room temperature and its single-crystal X-ray structure is not readily available, this guide focuses on crystalline derivatives to elucidate the structural impact of modifications to the propane linker. The derivatives compared are 1,3-diphenylpropan-1-one, (E)-1,3-diphenyl-2-propen-1-one (chalcone), 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), and 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected 1,3-diphenylpropane derivatives, providing a clear comparison of their solid-state structures.

Parameter	1,3-Diphenylpropa n-1-one	(E)-1,3-Diphenyl-2- propen-1-one	1,3-Diphenyl- propanedione (enol form, monoclinic)	3-(2- Aminophenyls ulfanyl)-1,3- diphenylpropa n-1-one
Chemical Formula	C ₁₅ H ₁₄ O	C ₁₅ H ₁₂ O	C ₁₅ H ₁₂ O ₂	C ₂₁ H ₁₉ NOS
Molecular Weight	210.27 g/mol	208.26 g/mol	224.25 g/mol	333.45 g/mol
Crystal System	Orthorhombic	Orthorhombic	Monoclinic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	Pbcn	P2 ₁ /c	P2 ₁ /c
a (Å)	7.835(2)	10.932(1)	11.1741(16)	11.1741 (16)
b (Å)	10.789(3)	11.860(1)	5.6788(8)	5.6788 (8)
c (Å)	13.789(4)	17.996(2)	27.308(4)	27.308 (4)
α (°) **	90	90	90	90
β (°)	90	90	95.266(2)	95.266 (2)
γ (°)	90	90	90	90
Volume (Å ³) **	1165.7(6)	2333.3(4)	1725.5(4)	1725.5 (4)
Z	4	8	4	4
Temperature (K)	293	292	Not specified	296
Radiation	Mo Kα	Mo Kα	Not specified	Mo Kα
Key Conformational Feature	Phenyl rings are twisted relative to the propanone moiety.	Near-planar conformation with a small twist between phenyl rings. [1]	Exists in the enol form with a strong intramolecular hydrogen bond. The phenyl rings are nearly coplanar with the enol fragment.	The three aromatic rings are not coplanar. [2]

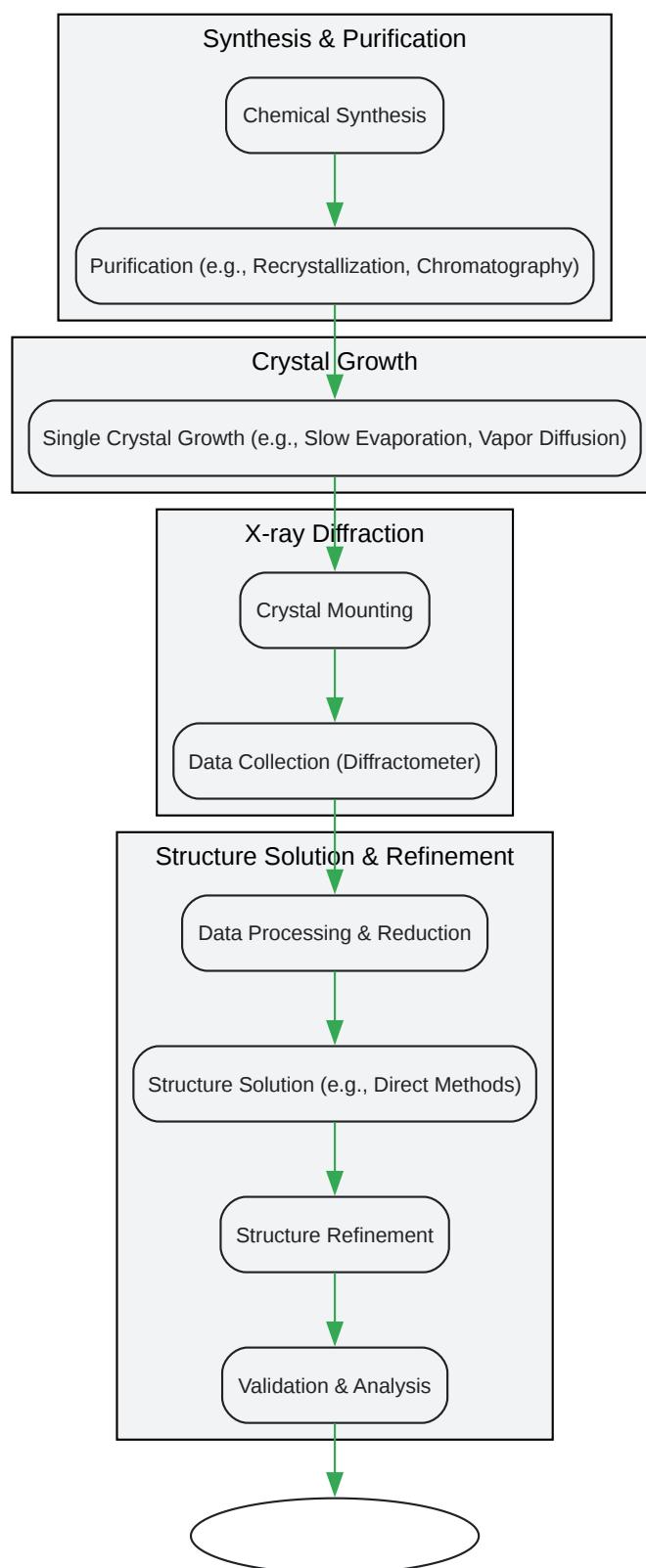
Dihedral Angle (Phenyl- Propane-Phenyl)	Varies along the chain	Dihedral angle between the two phenyl rings is 13.0(1)°.[1]	The molecule is almost planar	Dihedral angles between the phenyl rings are
			with small dihedral angles between the phenyl rings and the β -diketone enol fragment.	84.75(7) $^\circ$, 88.01(8) $^\circ$, and 8.36(16) $^\circ$.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of the compared derivatives.

General Experimental Workflow for Single Crystal X-ray Diffraction

The logical flow from a synthesized compound to a refined crystal structure is a multi-step process.

[Click to download full resolution via product page](#)**Figure 1.** Generalized workflow for X-ray crystal structure analysis.

Synthesis and Crystallization Protocols

- 1,3-Diphenylpropan-1-one: Crystals suitable for X-ray analysis were prepared by the slow evaporation of an ether solution of the compound.[3]
- (E)-1,3-Diphenyl-2-propen-1-one (Chalcone): This compound was synthesized by grinding a mixture of acetophenone (0.05 mol) and benzaldehyde (0.05 mol) with NaOH (0.005 mol) and K_2CO_3 (0.025 mol) at room temperature, followed by further grinding at a lower temperature.[1] The resulting solid was washed with water and recrystallized from 2-propanol to yield single crystals suitable for X-ray diffraction.[1]
- 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): This compound can be synthesized by the Claisen condensation of acetophenone and ethyl benzoate using a strong base like sodium amide in tetrahydrofuran.[4] Another method involves the reaction of acetophenone with methyl benzoate in the presence of calcium oxide at high temperatures.[5] Single crystals of the monoclinic polymorph were obtained from solution.
- 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one: This derivative was synthesized by heating a mixture of (E)-1,3-diphenyl-2-propen-1-one and o-aminothiophenol in an ionic liquid at 80°C for 80 minutes.[2]

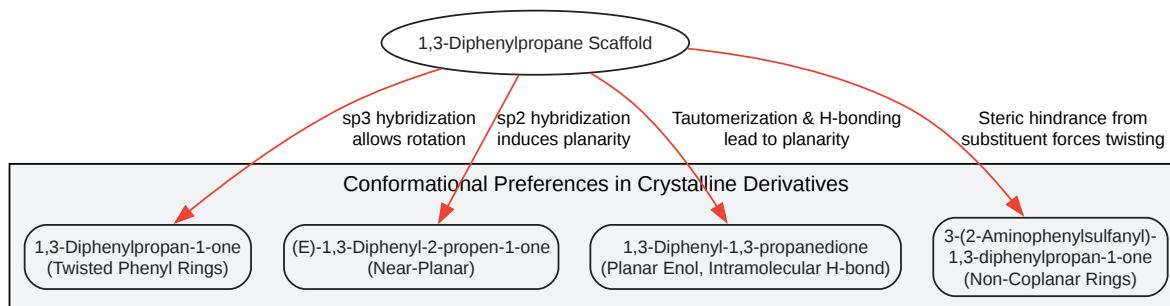
X-ray Data Collection and Structure Refinement

For all the presented crystal structures, data were collected on single-crystal X-ray diffractometers using monochromatic Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The general procedure involves mounting a suitable single crystal on the diffractometer and collecting a series of diffraction images as the crystal is rotated. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots.

The crystal structures were solved using direct methods and refined by full-matrix least-squares on F^2 . For instance, the structure of 1,3-diphenylpropan-1-one was solved using the SHELXTL-Plus software package.[3] Similarly, the structure of 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one was solved and refined using SHELXS97 and SHELXL97, respectively. [2]

Conformational Analysis: A Comparative Overview

The flexibility of the three-carbon propane chain is a key determinant of the overall shape of 1,3-diphenylpropane derivatives. X-ray crystallography provides a snapshot of the preferred conformation in the solid state.



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Figure 2. Influence of functional groups on the conformation of the 1,3-diphenylpropane scaffold.

The introduction of different functional groups on the propane backbone significantly influences the observed conformation:

- 1,3-Diphenylpropan-1-one: The sp^3 hybridized carbons of the propane chain allow for considerable rotational freedom, resulting in a twisted conformation of the phenyl rings relative to the central propanone moiety in the solid state.[3]
- (E)-1,3-Diphenyl-2-propen-1-one: The presence of a C=C double bond in the propane linker leads to a more rigid and near-planar conformation. The dihedral angle between the two phenyl rings is relatively small at $13.0(1)^\circ$.[1]
- 1,3-Diphenyl-1,3-propanedione: This derivative exists in its enolic form in the crystalline state, featuring a strong intramolecular hydrogen bond. This, along with the conjugated system, results in a nearly planar arrangement of the phenyl rings and the enol fragment.
- 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one: The bulky aminophenylsulfanyl substituent introduces significant steric hindrance, forcing the three aromatic rings into a

non-coplanar arrangement. The dihedral angles between the phenyl rings are substantial, indicating a highly twisted conformation.[2]

Conclusion

The X-ray crystal structure analysis of 1,3-diphenylpropane derivatives reveals a rich diversity in their solid-state conformations, which are primarily dictated by the nature of the functional groups on the propane linker. While the flexible alkyl chain in derivatives like 1,3-diphenylpropan-1-one allows for twisted conformers, the introduction of unsaturation or intramolecular hydrogen bonding, as seen in the propanone and propanedione derivatives, enforces a higher degree of planarity. Furthermore, bulky substituents can induce significant deviations from planarity due to steric hindrance. This comparative guide highlights the importance of single-crystal X-ray diffraction in providing precise structural data that is invaluable for understanding structure-property relationships and for the rational design of new molecules with desired functionalities.

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